N-(3,4-dichlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-5-11(2)24(23-10)15-7-17(21-9-20-15)26-8-16(25)22-12-3-4-13(18)14(19)6-12/h3-7,9H,8H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMXZECDYGUPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Dichlorophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 360.28 g/mol. Its structure consists of a dichlorophenyl group attached to a thioacetamide moiety linked to a pyrimidine derivative containing a pyrazole substituent. This unique structure contributes to its biological activity.
Research indicates that this compound exhibits potent activity against various biological targets:
- Inhibition of Kinases : The compound has shown inhibitory effects on several kinases, which are crucial in cellular signaling pathways. For instance, it has been identified as a potent inhibitor of histone lysine demethylases (KDMs), specifically KDM4 and KDM5 subfamilies, which play significant roles in epigenetic regulation and cancer progression .
- Antioxidant Properties : Molecular docking studies suggest that the compound possesses antioxidant properties, potentially mitigating oxidative stress in cells . This effect is attributed to the presence of the pyrazole ring, which enhances electron donation capabilities.
Table 1: Summary of Biological Activities
Case Studies and Clinical Implications
- Antitumor Efficacy : A study investigated the compound's effect on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting potential as an anticancer agent .
- Inflammation Models : In animal models of inflammation, the compound demonstrated a reduction in inflammatory markers, indicating its potential utility in treating inflammatory diseases .
- Molecular Docking Studies : Computational modeling has provided insights into the binding affinities and interactions of this compound with target proteins involved in cancer and inflammatory pathways. These studies support the hypothesis that structural modifications could enhance its efficacy and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares core features with several acetamide derivatives, differing primarily in substituents on the pyrimidine and aryl groups. Key analogues include:
Substituent Analysis :
Comparative Yields :
- Epirimil () was synthesized via similar alkylation steps, with yields dependent on stoichiometric control of sodium methylate (2.6–2.8-fold excess) .
- The dichlorophenyl-thiazole acetamide () achieved crystallization from methanol/acetone (1:1), suggesting the target compound may require polar aprotic solvents for purification .
Crystallographic and Hydrogen-Bonding Patterns
emphasizes the role of hydrogen bonding in stabilizing acetamide derivatives. For example, 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide forms inversion dimers via N–H⋯N bonds (R²²(8) motif), enhancing crystal packing . The target compound’s dimethylpyrazole may disrupt such motifs, reducing crystallinity but improving solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
